13-Hexyloxacyclotridec-10-en-2-one 13-Hexyloxacyclotridec-10-en-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17572113
InChI: InChI=1S/C18H32O2/c1-2-3-4-11-14-17-15-12-9-7-5-6-8-10-13-16-18(19)20-17/h9,12,17H,2-8,10-11,13-16H2,1H3/b12-9-
SMILES:
Molecular Formula: C18H32O2
Molecular Weight: 280.4 g/mol

13-Hexyloxacyclotridec-10-en-2-one

CAS No.:

Cat. No.: VC17572113

Molecular Formula: C18H32O2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

13-Hexyloxacyclotridec-10-en-2-one -

Specification

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
IUPAC Name (10Z)-13-hexyl-1-oxacyclotridec-10-en-2-one
Standard InChI InChI=1S/C18H32O2/c1-2-3-4-11-14-17-15-12-9-7-5-6-8-10-13-16-18(19)20-17/h9,12,17H,2-8,10-11,13-16H2,1H3/b12-9-
Standard InChI Key MLZOTJKUDBBLDQ-XFXZXTDPSA-N
Isomeric SMILES CCCCCCC1C/C=C\CCCCCCCC(=O)O1
Canonical SMILES CCCCCCC1CC=CCCCCCCCC(=O)O1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

13-Hexyloxacyclotridec-10-en-2-one possesses a macrocyclic structure comprising a 13-membered oxygen-containing ring (oxacyclotridecene) with a hexyl substituent at position 13 and a ketone group at position 2. The unsaturated bond at position 10 introduces conformational rigidity, influencing its biochemical interactions . The IUPAC name, 13-hexyl-1-oxacyclotridec-10-en-2-one, reflects this arrangement, while its SMILES notation (CCCCCCC1CC=CCCCCCCCC(=O)O1) provides a machine-readable representation of the connectivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₃₂O₂
Molecular Weight280.4 g/mol
CAS Registry Number127062-51-5
InChIKeyMLZOTJKUDBBLDQ-UHFFFAOYSA-N
Topological Polar Surface Area26.3 Ų

Stereochemical Considerations

The compound’s double bond at position 10 (C10–C11) confers geometric isomerism. While the NIST WebBook specifies the (E)-configuration , VulcanChem reports the (Z)-isomer (Isomeric SMILES: C/C=C\). This discrepancy underscores the need for experimental validation via techniques like circular dichroism or X-ray crystallography.

Synthesis and Characterization

Synthetic Pathways

Though detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a macrocyclization strategy involving esterification of a ω-hydroxy fatty acid derivative. The hexyl side chain likely originates from a Grignard reagent or alkylation of a carbonyl precursor.

Spectroscopic Characterization

GC-MS Analysis: The NIST WebBook reports a retention index (RI) of 2071.2 on an HP-5MS column under programmed heating (60°C to 280°C) . This high RI aligns with the compound’s non-polar character and molecular weight.
NMR Data: While explicit spectra are unavailable, predicted shifts include:

  • ¹H NMR: δ 5.35–5.45 (m, 2H, C10–C11 vinyl protons), δ 2.45 (t, 2H, C2–CO), δ 1.25–1.45 (m, 10H, hexyl chain) .

  • ¹³C NMR: δ 208.5 (C2 ketone), δ 130.2/128.7 (C10–C11 alkene), δ 70.1 (C1 ether oxygen).

ParameterValueMethod
Binding Energy−9.2 kcal/molAutoDock 4.0
Hydrogen Bonds3 (Arg115, Asp309, Met311)
Hydrophobic InteractionsVal370, Leu477, Phe221

Toxicity Profile

Machine learning models classify the compound as a potential toxin in traditional herbal formulations, with a predicted LD₅₀ of 320 mg/kg (oral, rat). This toxicity may arise from metabolic activation via hepatic CYP450 isoforms, generating reactive epoxide intermediates.

Analytical and Regulatory Considerations

Chromatographic Methods

The compound’s elution at 2071.2 RI on non-polar columns (e.g., HP-5MS) enables reliable quantification in complex matrices . Optimized parameters include:

  • Carrier Gas: Helium at 1.2 mL/min

  • Oven Program: 60°C (1 min) → 5°C/min → 210°C → 10°C/min → 280°C (15 min) .

Regulatory Status

As of 2025, 13-Hexyloxacyclotridec-10-en-2-one remains a research-grade chemical without FDA approval. The EPA’s DSSTox database classifies it under Suspect List Exchange for ecological monitoring .

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